

Dehydroadynenerigenin Glucosyldigitaloside: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Dehydroadynenerigenin
glucosyldigitaloside*

Cat. No.: *B15129572*

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CAS Number: 144223-70-1 Molecular Formula: $C_{36}H_{52}O_{13}$ Molecular Weight: 692.8 g/mol

This technical guide provides a comprehensive overview of **Dehydroadynenerigenin glucosyldigitaloside**, a cardiac glycoside of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties and mechanisms based on the well-established characteristics of the cardiac glycoside class.

Core Concepts: The Cardiac Glycoside Family

Dehydroadynenerigenin glucosyldigitaloside belongs to the cardenolide subgroup of cardiac glycosides, a class of naturally derived compounds known for their potent effects on cardiac muscle. Historically used in the treatment of heart failure and arrhythmias, these molecules are now being explored for other therapeutic applications, including oncology.

The fundamental mechanism of action for cardiac glycosides is the inhibition of the sodium-potassium ATPase (Na^+/K^+ -ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.

Mechanism of Action: Na^+/K^+ -ATPase Inhibition

The primary molecular target of **Dehydroadynenerigenin glucosyldigitaloside** is the Na^+/K^+ -ATPase pump embedded in the plasma membrane of cells, particularly cardiomyocytes.

Signaling Pathway of Cardiac Glycoside Action

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Caption: Signaling pathway of cardiac glycoside-mediated inotropy.

The inhibition of the Na^+/K^+ -ATPase by **Dehydroadynenerigenin glucosyldigitaloside** leads to an increase in the intracellular sodium concentration. This elevation alters the electrochemical gradient, causing the sodium-calcium ($\text{Na}^+/\text{Ca}^{2+}$) exchanger to operate in its reverse mode, extruding sodium and importing calcium. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, a positive inotropic effect.

Physicochemical Properties

While specific experimental data for **Dehydroadynenerigenin glucosyldigitaloside** is not readily available, the following table summarizes its basic chemical identifiers.

Property	Value
CAS Number	144223-70-1
Molecular Formula	$\text{C}_{36}\text{H}_{52}\text{O}_{13}$
Molecular Weight	692.8 g/mol

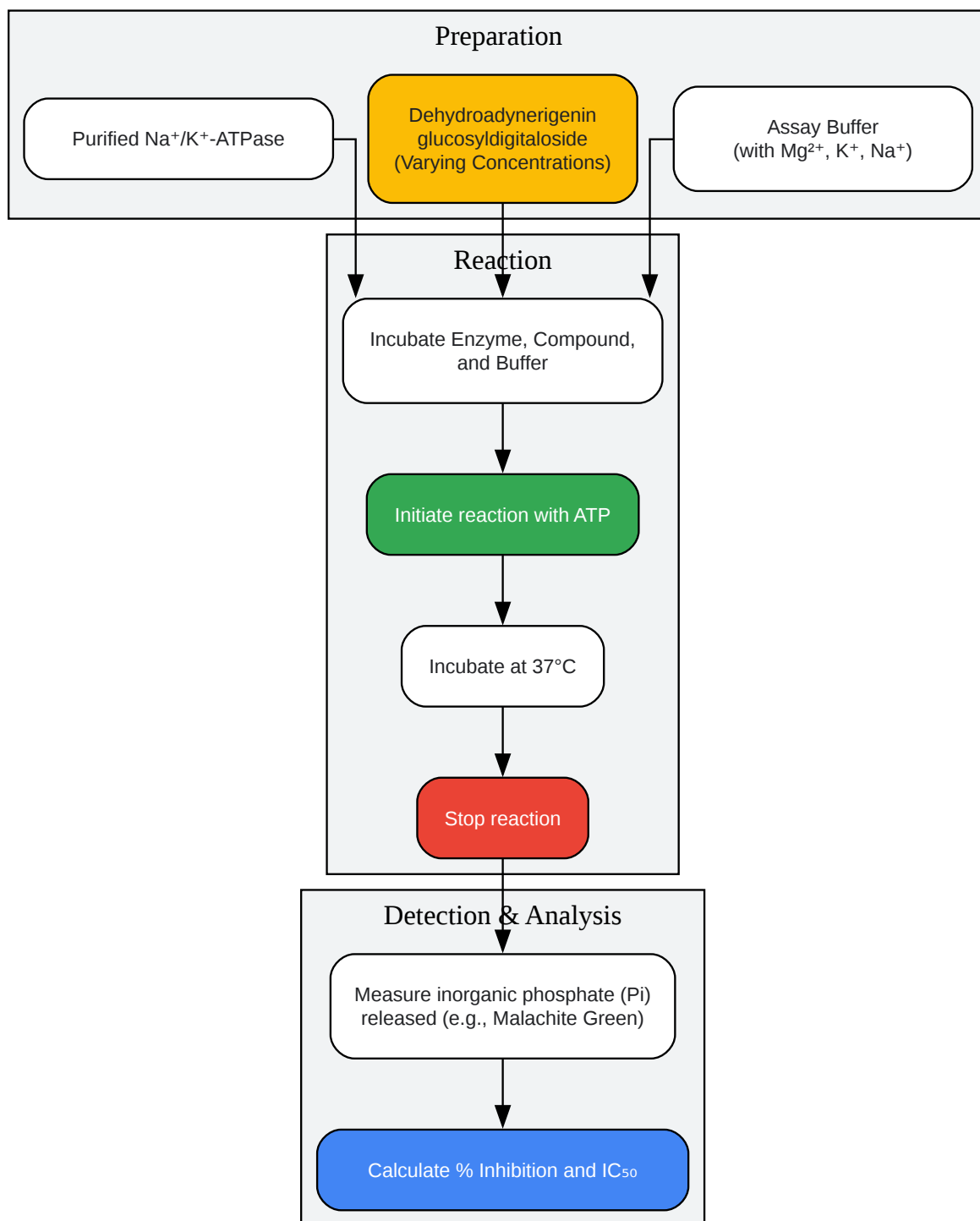
Experimental Protocols

Detailed experimental protocols for **Dehydroadynenerigenin glucosyldigitaloside** are not currently published. However, researchers can adapt established methodologies for studying other cardiac glycosides to investigate its activity.

Na^+/K^+ -ATPase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the inhibitory activity of **Dehydrodynerigenin glucosyldigitaloside** on the Na⁺/K⁺-ATPase enzyme.

Experimental Workflow for Na⁺/K⁺-ATPase Inhibition Assay



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Caption: Workflow for a typical Na⁺/K⁺-ATPase inhibition assay.

Materials:

- Purified Na^+/K^+ -ATPase (e.g., from porcine cerebral cortex or commercially available)
- **Dehydroadynenerigenin glucosyldigitaloside**
- ATP (Adenosine 5'-triphosphate)
- Assay Buffer (e.g., Tris-HCl) containing MgCl_2 , KCl, and NaCl
- Reagents for detecting inorganic phosphate (e.g., Malachite Green assay kit)
- 96-well microplate
- Incubator and microplate reader

Procedure:

- Prepare a series of dilutions of **Dehydroadynenerigenin glucosyldigitaloside** in the assay buffer.
- In a 96-well plate, add the purified Na^+/K^+ -ATPase enzyme to the assay buffer.
- Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
- Initiate the enzymatic reaction by adding a solution of ATP to each well.
- Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
- Stop the reaction by adding a stopping reagent (e.g., SDS).
- Measure the amount of inorganic phosphate released using a suitable detection method, such as the Malachite Green assay.
- Calculate the percentage of enzyme inhibition for each concentration of the compound.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Applications and Future Research

Given its classification as a cardiac glycoside, **Dehydroadynenerigenin glucosyldigitaloside** holds potential for cardiovascular research. Furthermore, the growing interest in cardiac glycosides as anti-cancer agents suggests that this compound could also be investigated for its effects on various cancer cell lines.

Future research should focus on:

- Isolation and Purification: Developing efficient methods for isolating **Dehydroadynenerigenin glucosyldigitaloside** from natural sources or through synthetic routes.
- In Vitro Characterization: Determining its specific IC₅₀ and Ki values against different isoforms of the Na⁺/K⁺-ATPase.
- Cell-Based Assays: Evaluating its effects on cardiomyocyte contractility and its cytotoxic activity against a panel of cancer cell lines.
- In Vivo Studies: Investigating its pharmacokinetic and pharmacodynamic properties in animal models.

Conclusion

Dehydroadynenerigenin glucosyldigitaloside is a member of the well-characterized cardiac glycoside family, and as such, is presumed to act as an inhibitor of the Na⁺/K⁺-ATPase pump. While specific experimental data for this compound remains elusive in the public domain, the information and protocols provided in this guide offer a solid foundation for researchers to initiate their own investigations into its biological activities and therapeutic potential. Further studies are warranted to fully elucidate the pharmacological profile of this specific molecule.

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